molecular formula C18H18N4OS B15040468 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

Cat. No.: B15040468
M. Wt: 338.4 g/mol
InChI Key: BUGFEUFKFKNXGU-YBFXNURJSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole.

    Acetohydrazide Formation: The 2-mercaptobenzimidazole is then reacted with chloroacetic acid to form 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid. This intermediate is further reacted with hydrazine hydrate to yield 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 4-ethylbenzaldehyde under reflux conditions in ethanol to form the target compound, 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent. Benzimidazole derivatives are known for their biological activity.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Sensors: Due to its ability to undergo various chemical reactions, it can be used in the design of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with biological targets through its benzimidazole ring, which can bind to DNA or proteins. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
  • 2-(1H-benzimidazol-2-ylsulfanyl)propionic acid methyl ester
  • 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is unique due to its combination of a benzimidazole ring, a sulfanyl group, and an acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18N4OS/c1-2-13-7-9-14(10-8-13)11-19-22-17(23)12-24-18-20-15-5-3-4-6-16(15)21-18/h3-11H,2,12H2,1H3,(H,20,21)(H,22,23)/b19-11+

InChI Key

BUGFEUFKFKNXGU-YBFXNURJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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